(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an acetylguanidino group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid typically involves multiple steps:
Fmoc Protection:
Acetylation: The acetylguanidino group can be introduced by reacting the appropriate guanidine derivative with acetic anhydride.
Coupling Reactions: The final coupling of the protected amino acid with the pentanoic acid backbone is usually carried out using peptide coupling reagents like HATU or EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Hydrolysis: Hydrolysis of the ester or amide bonds under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions at the acetylguanidino group.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Hydrolysis: Aqueous HCl or NaOH.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amine.
Hydrolyzed Products: Hydrolysis can yield the corresponding carboxylic acids and amines.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its interactions with proteins and enzymes.
Industry: Utilized in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Compounds like Fmoc-Lysine and Fmoc-Arginine.
Acetylguanidino Derivatives: Compounds with similar guanidino groups.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid is unique due to its specific combination of functional groups, which allows for versatile applications in peptide synthesis and other areas of research.
Properties
Molecular Formula |
C23H26N4O5 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-5-[[acetamido(amino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C23H26N4O5/c1-14(28)26-22(24)25-12-6-11-20(21(29)30)27-23(31)32-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,27,31)(H,29,30)(H3,24,25,26,28)/t20-/m0/s1 |
InChI Key |
KBDXLEKAZBMEBH-FQEVSTJZSA-N |
Isomeric SMILES |
CC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Canonical SMILES |
CC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Origin of Product |
United States |
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